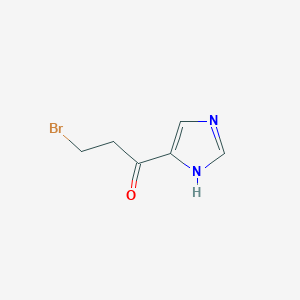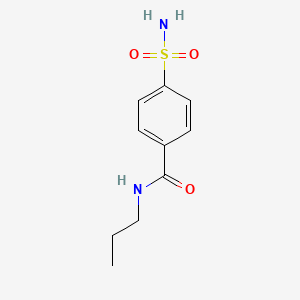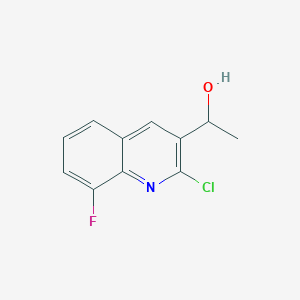
(R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol
Vue d'ensemble
Description
(R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol is a chemical compound with the molecular formula C11H9ClFNO It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol typically involves the reaction of 2-chloro-8-fluoroquinoline with an appropriate alcohol under specific conditions. One common method involves the use of ethanol as the alcohol source, with a catalyst such as a strong acid or base to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
(R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
(R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Chloroquinolin-3-yl)ethanol
- 1-(8-Fluoroquinolin-3-yl)ethanol
- 1-(2-Chloro-8-methylquinolin-3-yl)ethanol
Uniqueness
(R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol is unique due to the presence of both chloro and fluoro substituents on the quinoline ring. This combination of substituents can enhance the compound’s biological activity and chemical reactivity compared to similar compounds with only one substituent .
Propriétés
Numéro CAS |
1065481-25-5 |
|---|---|
Formule moléculaire |
C11H9ClFNO |
Poids moléculaire |
225.64 g/mol |
Nom IUPAC |
1-(2-chloro-8-fluoroquinolin-3-yl)ethanol |
InChI |
InChI=1S/C11H9ClFNO/c1-6(15)8-5-7-3-2-4-9(13)10(7)14-11(8)12/h2-6,15H,1H3 |
Clé InChI |
JBRURSIBROVKPT-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(N=C2C(=C1)C=CC=C2F)Cl)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
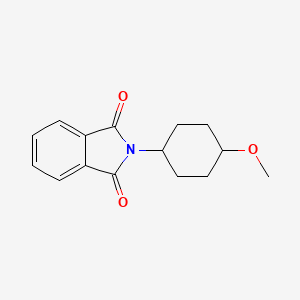
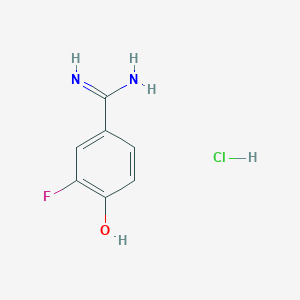
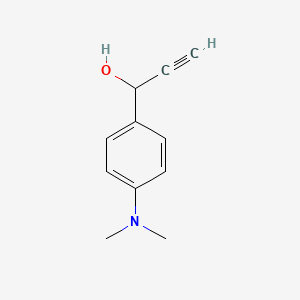
![1-(tert-butyldimethylsilyl)-5-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B8778432.png)
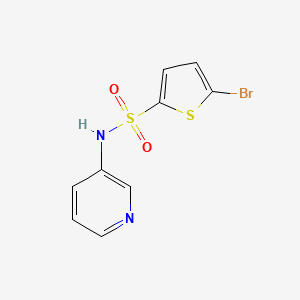
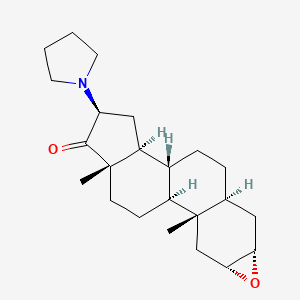
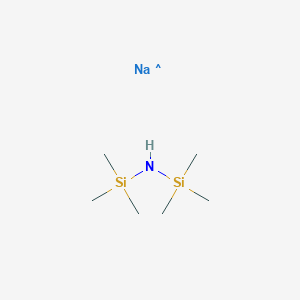
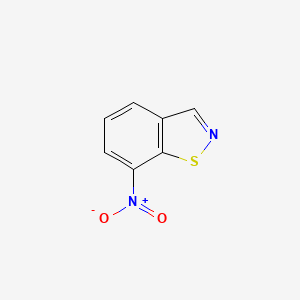
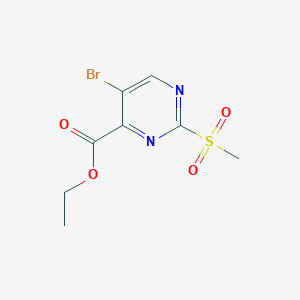
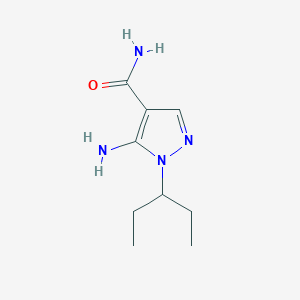
![2-Butylimidazo[4,5-c]pyridine](/img/structure/B8778478.png)
![1,3-Benzenediol, 4,4'-[(5-chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis-](/img/structure/B8778487.png)
